molecular formula C22H34N2O3 B023015 Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate CAS No. 100739-57-9

Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate

Cat. No. B023015
M. Wt: 374.5 g/mol
InChI Key: WKFDHVSCSSVMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate, also known as Azo-ETB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biological and pharmacological activities, making it a promising candidate for further investigation.

Mechanism Of Action

The exact mechanism of action of Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate is not fully understood, but it is believed to act through various pathways in the body. One proposed mechanism is that Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate may inhibit the activity of certain enzymes or proteins involved in inflammation or tumor growth. Another proposed mechanism is that Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate may interact with certain receptors in the body, leading to changes in cellular signaling pathways.

Biochemical And Physiological Effects

Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate has been found to exhibit a wide range of biochemical and physiological effects in various cell and animal models. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate has also been found to have antimicrobial activity against various bacterial and fungal strains.

Advantages And Limitations For Lab Experiments

One advantage of using Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate in scientific research is its wide range of biological and pharmacological activities, which make it a versatile compound for investigating various disease pathways. Another advantage is its relatively easy synthesis and purification, which allows for large-scale production. However, one limitation of using Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate is its potential toxicity and side effects, which must be carefully monitored in lab experiments.

Future Directions

There are many future directions for the investigation of Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate in scientific research. One direction is to further investigate its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Another direction is to explore its potential as a drug delivery system, as Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate has been found to exhibit pH-responsive behavior. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate and its potential interactions with other compounds or pathways in the body.

Synthesis Methods

The synthesis of Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate involves the reaction of ethyl 2-bromo-2-phenylbutanoate with 1-(2-aminoethyl)azacyclononane in the presence of a palladium catalyst. This reaction results in the formation of Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate, which can be purified through various methods such as column chromatography or recrystallization.

Scientific Research Applications

Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological and pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate has also been investigated for its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease.

properties

CAS RN

100739-57-9

Product Name

Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate

Molecular Formula

C22H34N2O3

Molecular Weight

374.5 g/mol

IUPAC Name

ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate

InChI

InChI=1S/C22H34N2O3/c1-3-22(21(26)27-4-2,19-13-9-8-10-14-19)20(25)23-15-18-24-16-11-6-5-7-12-17-24/h8-10,13-14H,3-7,11-12,15-18H2,1-2H3,(H,23,25)

InChI Key

WKFDHVSCSSVMOH-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)(C(=O)NCCN2CCCCCCC2)C(=O)OCC

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)NCCN2CCCCCCC2)C(=O)OCC

Origin of Product

United States

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